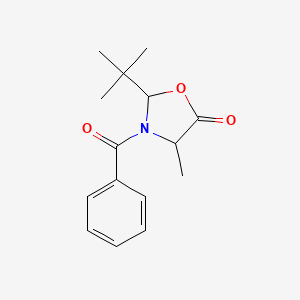
3-Benzoyl-2-t-butyl-4-methyl-oxazolidin-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzoyl-2-t-butyl-4-methyl-oxazolidin-5-one is a synthetic organic compound that belongs to the class of oxazolidinones. Oxazolidinones are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes a benzoyl group, a t-butyl group, and a methyl group attached to an oxazolidinone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-2-t-butyl-4-methyl-oxazolidin-5-one typically involves the reaction of a suitable oxazolidinone precursor with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Oxazolidinone precursor+Benzoyl chlorideBasethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.
化学反应分析
Types of Reactions
3-Benzoyl-2-t-butyl-4-methyl-oxazolidin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazolidinone ring or the benzoyl group.
Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
3-Benzoyl-2-t-butyl-4-methyl-oxazolidin-5-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the synthesis of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 3-Benzoyl-2-t-butyl-4-methyl-oxazolidin-5-one involves its interaction with specific molecular targets. In medicinal chemistry, oxazolidinones are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This prevents the formation of the initiation complex, thereby inhibiting bacterial growth. The exact molecular pathways and targets may vary depending on the specific application of the compound.
相似化合物的比较
Similar Compounds
3-Benzoyl-4-benzyl-2-t-butyl-1,3-oxazolidin-5-one: This compound has a similar structure but with a benzyl group instead of a methyl group.
2-Butyl-4-methyl-1,3,2-dioxaborolan-5-one: Another related compound with a different core structure but similar functional groups.
Uniqueness
3-Benzoyl-2-t-butyl-4-methyl-oxazolidin-5-one is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its t-butyl group provides steric hindrance, influencing its interactions with other molecules and its stability under various conditions.
属性
分子式 |
C15H19NO3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC 名称 |
3-benzoyl-2-tert-butyl-4-methyl-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C15H19NO3/c1-10-13(18)19-14(15(2,3)4)16(10)12(17)11-8-6-5-7-9-11/h5-10,14H,1-4H3 |
InChI 键 |
VQCFYKBTJKIGNX-UHFFFAOYSA-N |
规范 SMILES |
CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















